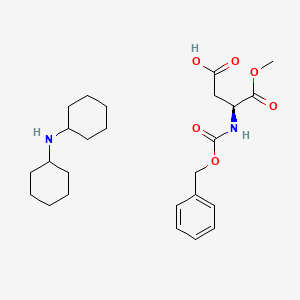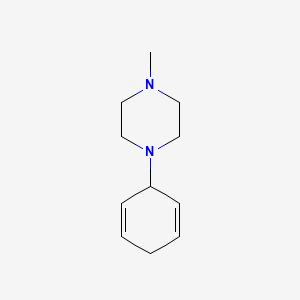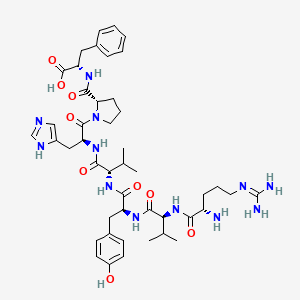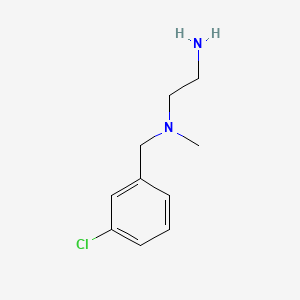
H-BETA-ALA-ILE-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-BETA-ALA-ILE-OH typically involves solid-phase peptide synthesis (SPPS) techniques. One common method is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where the amino acids are sequentially added to a resin-bound peptide chain. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, beta-alanine, is attached to a solid support resin.
Deprotection: The Fmoc protecting group is removed using a base such as piperidine.
Coupling: The next amino acid, isoleucine, is coupled to the deprotected beta-alanine using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Cleavage: The completed dipeptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis methods. The choice of method depends on the desired scale and purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize production costs.
化学反应分析
Types of Reactions
H-BETA-ALA-ILE-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized dipeptides, while substitution reactions can produce various substituted derivatives.
科学研究应用
H-BETA-ALA-ILE-OH has several scientific research applications, including:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide behavior.
Biology: The compound is studied for its potential role in biological processes and as a substrate for enzymatic reactions.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a bioactive peptide.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of H-BETA-ALA-ILE-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be recognized and processed by peptidases and other enzymes in biological systems. The exact molecular targets and pathways depend on the specific context of its use, such as its role in enzymatic reactions or its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Beta-alanine: A single amino acid that is a component of H-BETA-ALA-ILE-OH.
Isoleucine: Another single amino acid that is part of the dipeptide.
Other dipeptides: Compounds like H-BETA-ALA-VAL-OH (beta-alanine-valine) and H-BETA-ALA-LEU-OH (beta-alanine-leucine) are structurally similar.
Uniqueness
This compound is unique due to its specific combination of beta-alanine and isoleucine, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets and participate in particular biochemical pathways, making it valuable for targeted research applications.
属性
CAS 编号 |
104465-34-1 |
|---|---|
分子式 |
C9H18N2O3 |
分子量 |
202.254 |
IUPAC 名称 |
(2S,3S)-2-(3-aminopropanoylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-3-6(2)8(9(13)14)11-7(12)4-5-10/h6,8H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t6-,8-/m0/s1 |
InChI 键 |
GGUBVMQYYFJPFQ-XPUUQOCRSA-N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Allyloxy)methyl]pyridine](/img/structure/B566354.png)


![N-[(2-methoxyphenyl)-phenylmethyl]-N',N'-dimethyl-1-phenylethane-1,2-diamine](/img/structure/B566359.png)




